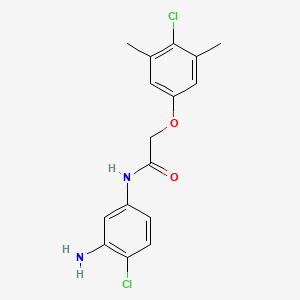

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Description

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative featuring a 3-amino-4-chlorophenyl group attached to the acetamide nitrogen and a 4-chloro-3,5-dimethylphenoxy group on the oxygen atom. The amino and chloro substituents may enhance solubility and target-binding interactions compared to simpler analogs.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2/c1-9-5-12(6-10(2)16(9)18)22-8-15(21)20-11-3-4-13(17)14(19)7-11/h3-7H,8,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOZLUFWNBRYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and molecular weight of approximately 332.23 g/mol. Its structure includes a substituted phenyl ring, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The following table summarizes the antimicrobial efficacy based on minimum inhibitory concentrations (MICs) against different bacterial strains:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective |

| Methicillin-resistant S. aureus (MRSA) | 16 | Moderate |

| Escherichia coli | 32 | Less effective |

| Candida albicans | 64 | Moderately effective |

The compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and MRSA, while showing reduced effectiveness against Gram-negative bacteria like Escherichia coli and moderate activity against the yeast Candida albicans. The structure-activity relationship indicates that the presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .

The proposed mechanism of action for this compound involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The compound's ability to penetrate lipid membranes is attributed to its hydrophobic characteristics due to the chlorinated phenyl groups .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated a series of N-substituted phenyl chloroacetamides, including our compound of interest. The results demonstrated that structural modifications significantly influenced biological activity. The presence of chlorinated substituents was correlated with increased potency against both Gram-positive and Gram-negative bacteria . -

Cytotoxicity Assessment :

In another investigation focused on cancer cell lines, this compound was tested for cytotoxic effects against various cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

Research Findings

The biological activity of this compound has been corroborated by several research findings:

- Lipinski's Rule of Five : The compound adheres to Lipinski's criteria for drug-likeness, suggesting favorable pharmacokinetic properties such as absorption and permeability .

- QSAR Analysis : Quantitative structure-activity relationship (QSAR) models predict that modifications in substituents can enhance the biological efficacy of similar compounds. This indicates a pathway for optimizing the structure to improve potency and selectivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Auxin Agonism

Compound 602: 2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide

- Key Differences: The target compound replaces the 4-methylpyridin-2-yl group in compound 602 with a 3-amino-4-chlorophenyl moiety.

- Molecular weight increases slightly (~369.5 vs. ~350.8 g/mol), which may affect membrane permeability.

- Biological Activity : Compound 602 exhibits auxin-like activity in plant growth regulation, suggesting the target compound may share similar mechanisms but with modified potency due to substituent differences .

602-UC: 2-(4-Chloro-3,5-dimethylphenoxy)acetic Acid

- Key Differences : 602-UC lacks the acetamide nitrogen substituent, existing as a free carboxylic acid.

- Impact on Properties :

- Reduced molecular weight (~230.6 g/mol) and increased polarity likely enhance water solubility but limit cellular uptake compared to acetamide derivatives.

- Biological Activity : As a direct auxin analog, 602-UC may act through classical auxin signaling pathways, whereas acetamide derivatives like the target compound might exhibit prolonged activity due to metabolic stability .

Heterocyclic Acetamide Derivatives

Pyridazinone-Based FPR2 Agonists (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)

- Key Differences: These compounds incorporate a pyridazinone core, unlike the target compound’s purely aromatic structure.

- Higher molecular weights (~450–470 g/mol) may reduce bioavailability compared to the target compound.

- Biological Activity: These derivatives activate human neutrophil chemotaxis via FPR2, indicating divergent applications (anti-inflammatory/immunomodulatory) compared to plant-targeted auxin analogs .

Benzothiazole Acetamide Derivatives (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide)

- Key Differences: The benzothiazole group replaces the chlorophenyl/phenoxy substituents in the target compound.

- Impact on Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the target compound’s amino group balances hydrophilicity .

Comparative Data Table

Key Research Findings

- Structural Determinants of Activity: The 4-chloro-3,5-dimethylphenoxy group is critical for auxin-like activity, as seen in compound 602 and 602-UC . The target compound’s 3-amino-4-chlorophenyl group may enhance translocation in plant tissues via increased solubility.

- Target Specificity: Substituents on the acetamide nitrogen dictate biological targets—pyridinyl groups (compound 602) vs. aminoaryl groups (target compound) may engage different auxin receptor isoforms .

Preparation Methods

Preparation of the 3-Amino-4-chlorophenyl Moiety

A common route to the 3-amino-4-chlorophenyl segment starts from 3-nitro-4-chlorobenzoic acid, which is converted into the corresponding amide and then reduced to the amine:

Step 1: Formation of Activated Ester

3-Nitro-4-chlorobenzoic acid is reacted with a condensing agent such as N,N'-diisopropylcarbodiimide (DIC) and a condensation activator like 1-hydroxybenzotriazole (HOBt) in an aprotic solvent (e.g., dichloromethane) at room temperature to form an unstable activated ester intermediate.

Step 2: Amide Formation

The activated ester is then reacted with an appropriate aniline derivative (e.g., 3-chloro-2-methylaniline) added dropwise under stirring and temperature control to yield the corresponding nitro-substituted benzamide.

Step 3: Reduction

The nitro group is reduced to the amino group using reducing agents such as zinc powder in the presence of sodium hydroxide, converting the nitro amide to the 3-amino-4-chlorophenyl benzamide derivative.

This method offers a high yield (up to 95%) and relatively short production cycle, with simple operation steps.

Preparation of the 4-Chloro-3,5-dimethylphenoxy Acetic Acid Derivative

The phenoxy acetic acid derivative bearing 4-chloro and 3,5-dimethyl substituents can be prepared through:

-

4-Chloro-3,5-dimethylphenol is reacted with chloroacetic acid or its activated derivatives (e.g., chloroacetyl chloride) in the presence of a base (such as potassium carbonate or triethylamine) to form 2-(4-chloro-3,5-dimethylphenoxy)acetic acid or its acyl chloride.

-

The carboxylic acid group is often converted into a more reactive intermediate such as an acid chloride or activated ester to facilitate amide bond formation.

Amide Bond Formation: Coupling of the Two Fragments

The key step in the synthesis is the formation of the amide bond between the 3-amino-4-chlorophenyl moiety and the 2-(4-chloro-3,5-dimethylphenoxy)acetyl derivative:

The amino group of the 3-amino-4-chlorophenyl compound is reacted with the acyl chloride or activated ester of the phenoxy acetic acid derivative under anhydrous conditions.

A base such as triethylamine or pyridine is used to neutralize the HCl formed during the reaction.

The reaction is typically conducted at controlled temperatures (0–25 °C) to prevent side reactions and degradation.

After completion, the product is purified by recrystallization or chromatographic techniques.

Alternative Synthetic Approaches and Reaction Conditions

-

Instead of acid chlorides, coupling agents like DIC or carbodiimides with HOBt can be used to activate the carboxylic acid for amide bond formation, improving yields and reducing side products.

-

Catalytic hydrogenation or metal reductions (e.g., Sn/HCl or Zn/NaOH) are employed to convert nitro groups to amines without affecting other functional groups.

-

The phenol alkylation step can be optimized by selecting solvents (acetone, DMF), bases (K2CO3, NaH), and reaction temperatures (room temperature to reflux) to maximize ether formation yield.

Data Table: Summary of Key Reaction Steps and Conditions

| Step | Reactants / Reagents | Conditions | Outcome / Notes |

|---|---|---|---|

| 1. Activated ester formation | 3-nitro-4-chlorobenzoic acid + DIC + HOBt | DCM, room temp, 2–3 h | Formation of unstable benzotriazole ester |

| 2. Amide formation | Activated ester + 3-chloro-2-methylaniline | Dropwise addition, RT, 3–5 h | Nitro-substituted benzamide |

| 3. Nitro reduction | Nitro amide + Zn + NaOH | Aqueous, reflux or RT, 2–4 h | 3-amino-4-chlorophenyl benzamide |

| 4. Etherification | 4-chloro-3,5-dimethylphenol + chloroacetic acid or chloride + base | Solvent (acetone/DMF), reflux, 4–6 h | 2-(4-chloro-3,5-dimethylphenoxy)acetic acid or acyl chloride |

| 5. Amide coupling | 3-amino-4-chlorophenyl amine + acyl chloride or activated ester + base | Anhydrous, 0–25 °C, 2–5 h | Target N-(3-amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide |

Research Findings and Practical Considerations

The use of carbodiimide coupling agents with HOBt significantly improves amide bond formation yields and reduces racemization or side reactions.

Reduction of nitro groups using zinc in alkaline media is a cost-effective and efficient method, providing high purity amines essential for subsequent coupling.

Etherification reactions require careful control of temperature and stoichiometry to avoid polyalkylation or side reactions.

Purification of the final compound is critical, often involving recrystallization from suitable solvents or chromatographic methods to achieve high purity for biological testing.

Industrial scale synthesis may optimize reaction times, solvent recycling, and use continuous flow reactors to improve yield and environmental footprint.

Q & A

Q. What synthetic methodologies are most effective for preparing N-(3-Amino-4-chlorophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide?

Methodology : The compound can be synthesized via a multi-step approach:

Amide bond formation : React 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to yield 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.

Coupling with the aniline derivative : Combine the acyl chloride with 3-amino-4-chloroaniline in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane).

Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product. Confirm purity via HPLC (>95%) and characterize using -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation from a dichloromethane/ethyl acetate (1:1) mixture. Collect diffraction data using a Mo-Kα source.

- Structural insights : The dihedral angle between the aromatic rings (e.g., ~65°) and hydrogen-bonding networks (N–H···O) stabilize the crystal lattice. These features influence molecular packing and solubility .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodology :

- NMR : Use -NMR to confirm the presence of aromatic protons (δ 6.8–7.4 ppm) and the acetamide NH (δ ~8.2 ppm).

- FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm, phenolic C–O at ~1250 cm).

- Mass spectrometry : HRMS (ESI+) should match the molecular formula with <2 ppm error .

Advanced Research Questions

Q. How does this compound modulate P-glycoprotein (P-gp) activity in multidrug-resistant cancer models?

Methodology :

- In vitro assays : Use P-gp-overexpressing cell lines (e.g., KB-V1) to assess efflux inhibition via calcein-AM retention assays.

- Data interpretation : Compare IC values with known inhibitors (e.g., verapamil). Structural analogs with 4-chloro-3,5-dimethylphenoxy groups show enhanced P-gp binding due to hydrophobic interactions with transmembrane domains .

Q. What computational strategies can predict binding interactions between this compound and apoptosis-regulating proteins like Mcl-1?

Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with the Mcl-1 BH3 binding groove. The 4-chloro-3,5-dimethylphenoxy group likely occupies hydrophobic pockets, while the acetamide forms hydrogen bonds with Arg263.

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with co-crystallized ligands (e.g., 4hw2/4hw3 PDB entries) .

Q. How can structural modifications improve the compound’s pharmacokinetic properties without compromising bioactivity?

Methodology :

- SAR studies : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance metabolic stability.

- In vivo testing : Assess oral bioavailability in rodent models. Replace the acetamide with sulfonamide bioisosteres to reduce hepatic clearance .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Methodology :

- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).

- Off-target profiling : Screen against kinase panels to identify confounding interactions. For example, false positives in apoptosis assays may arise from ROS generation, which can be quantified via DCFH-DA probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.